molecular formula C13H25N3O8 B2600835 1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate CAS No. 2034352-39-9

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate

Cat. No. B2600835
CAS RN: 2034352-39-9
M. Wt: 351.356
InChI Key: SDTMSRMOPPTZKS-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate, commonly known as MBDB, is a psychoactive compound that belongs to the family of entactogens. It is a derivative of amphetamine and has been classified as a Schedule I controlled substance in the United States. MBDB has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Scientific Research Applications

Structure-Activity Studies

Research has focused on the development of compounds for potential therapeutic applications, such as anti-inflammatory and antinociceptive agents, through the modification of the core structure and substituents of related compounds. For instance, structure-activity relationship (SAR) studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor have been conducted to optimize potency and evaluate their potential as anti-inflammatory and antinociceptive agents (R. Altenbach et al., 2008).

Synthesis and Characterization

The synthesis and characterization of new compounds with potential applications in materials science and coordination chemistry have been reported. This includes the development of new organically templated iron(II) phosphatooxalates for potential use in materials science and catalysis (Wen-Jung Chang, Hsiu-Mei Lin, K. Lii, 2001).

Anticonvulsant Activity

Studies have also been directed towards the design and synthesis of new hybrid compounds derived from known antiepileptic drugs, demonstrating broad spectra of activity across various seizure models. This research aims to develop safer and more effective treatments for epilepsy (K. Kamiński et al., 2015).

Antiprotozoal Activity

Research into antiprotozoal activity has led to the preparation of ω-aminoacyl and -alkyl derivatives showing promising selectivity and potency against Plasmodium falciparum and Trypanosoma brucei rhodesiense, contributing to the search for new treatments against protozoal infections (J. Faist et al., 2013).

Enantioseparation and Detection

In analytical chemistry, derivatization reagents have been developed for the ultrasensitive detection of chiral amines, demonstrating the utility of specific compounds in chiral metabolite analysis and highlighting their importance in pharmaceutical and biomedical research (Youxi Jin et al., 2020).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.2C2H2O4/c1-3-9(10)8-12-6-4-11(2)5-7-12;2*3-1(4)2(5)6/h9H,3-8,10H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTMSRMOPPTZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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